S-Benzyl dipropan-2-ylcarbamothioate
Description
S-Benzyl dipropan-2-ylcarbamothioate is a thiocarbamate derivative characterized by a sulfur-containing carbamate group (OCS-) linked to a benzyl moiety and substituted with two propan-2-yl (isopropyl) groups. Its IUPAC name is S-benzyl N,N-di(propan-2-yl)carbamothioate, with a molecular formula tentatively inferred as C₁₄H₂₁NOS₂ (exact data unavailable in reviewed sources). Thiocarbamates are known for their roles as agrochemicals, catalysts, or intermediates in organic synthesis, though specific applications of this compound remain underexplored in the literature provided .
Properties
CAS No. |
51230-15-0 |
|---|---|
Molecular Formula |
C14H21NOS |
Molecular Weight |
251.39 g/mol |
IUPAC Name |
S-benzyl N,N-di(propan-2-yl)carbamothioate |
InChI |
InChI=1S/C14H21NOS/c1-11(2)15(12(3)4)14(16)17-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 |
InChI Key |
ZQRWNVSMSGMKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl dipropan-2-ylcarbamothioate can be achieved through a multi-step process. One common method involves the reaction of benzyl chloride with dipropan-2-ylamine to form the corresponding benzylamine derivative. This intermediate is then reacted with carbon disulfide and a suitable base to yield the desired thiocarbamate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, followed by their reaction under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: S-Benzyl dipropan-2-ylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiocarbamate group to corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiocarbamate moieties, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiocarbamates and benzyl derivatives.
Scientific Research Applications
S-Benzyl dipropan-2-ylcarbamothioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-Benzyl dipropan-2-ylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Comparison
Key Observations :
- Thiocarbamate vs. Isothiouronium: While both contain sulfur and benzyl groups, S-benzyl isothiouronium salts feature a cationic sulfur center with adjacent NH groups, enhancing N-H acidity for catalytic proton transfer .
- Benzilic Acid: A glycolic acid derivative with two phenyl groups, structurally distinct from the thiocarbamate but sharing a benzyl-related nomenclature. Its role in synthesizing anticholinergic drugs contrasts with the catalytic or reagent-focused applications of S-benzyl compounds .
Reactivity and Catalytic Performance
- S-Benzyl Isothiouronium Salts : Demonstrated superior catalytic efficiency over thiourea in reductive amination using Hantzsch ester, achieving >90% yield in model reactions (e.g., aldehyde-to-amine conversion) due to enhanced N-H acidity (pKa ~8–10 vs. thiourea’s ~21) .
- The steric bulk of the isopropyl groups may hinder reactivity compared to less substituted analogs.
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